molecular formula C12H12N2O4S B5374635 ethyl 5-(2-furoylamino)-3-methyl-4-isothiazolecarboxylate

ethyl 5-(2-furoylamino)-3-methyl-4-isothiazolecarboxylate

Cat. No. B5374635
M. Wt: 280.30 g/mol
InChI Key: AWZYKUVTNVSARE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(2-furoylamino)-3-methyl-4-isothiazolecarboxylate is a chemical compound that has been of interest to researchers in the field of pharmaceuticals. It is a member of the isothiazole family of compounds, which are known for their diverse biological activities. Ethyl 5-(2-furoylamino)-3-methyl-4-isothiazolecarboxylate has been synthesized using different methods, and it has been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of ethyl 5-(2-furoylamino)-3-methyl-4-isothiazolecarboxylate is not fully understood. However, it has been suggested that its antimicrobial activity may be due to its ability to disrupt the cell membrane of bacteria and fungi. Its anticancer activity may be due to its ability to induce apoptosis in cancer cells. Its fluorescent properties may be due to its ability to bind to metal ions and undergo a change in fluorescence intensity.
Biochemical and Physiological Effects
Ethyl 5-(2-furoylamino)-3-methyl-4-isothiazolecarboxylate has been shown to have biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. Furthermore, it has been shown to selectively bind to metal ions and undergo a change in fluorescence intensity, making it a potential tool for the detection of metal ions in aqueous solutions.

Advantages and Limitations for Lab Experiments

Ethyl 5-(2-furoylamino)-3-methyl-4-isothiazolecarboxylate has several advantages for lab experiments. It is easy to synthesize, and it has been shown to have antimicrobial and anticancer activity. Furthermore, it has fluorescent properties, making it a potential tool for the detection of metal ions in aqueous solutions. However, its limitations include its potential toxicity and its limited solubility in water.

Future Directions

There are several future directions for the study of ethyl 5-(2-furoylamino)-3-methyl-4-isothiazolecarboxylate. One direction is to further investigate its potential applications in scientific research, including its antimicrobial and anticancer activity. Another direction is to study its mechanism of action in more detail, in order to better understand how it interacts with cells and molecules. Additionally, further research could be done to improve its solubility and reduce its potential toxicity. Finally, its potential use as a fluorescent probe for the detection of metal ions could be explored further.

Synthesis Methods

Ethyl 5-(2-furoylamino)-3-methyl-4-isothiazolecarboxylate can be synthesized using different methods, including the reaction of 2-furoylamine with 3-methyl-4-isothiazolecarboxylic acid and ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained in good yield. Other methods of synthesis have also been reported in the literature.

Scientific Research Applications

Ethyl 5-(2-furoylamino)-3-methyl-4-isothiazolecarboxylate has been studied for its potential applications in scientific research. It has been shown to have antimicrobial activity against different strains of bacteria and fungi. It has also been studied for its potential anticancer activity, and it has been shown to inhibit the growth of cancer cells in vitro. Furthermore, it has been studied for its potential use as a fluorescent probe for the detection of metal ions in aqueous solutions.

properties

IUPAC Name

ethyl 5-(furan-2-carbonylamino)-3-methyl-1,2-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-3-17-12(16)9-7(2)14-19-11(9)13-10(15)8-5-4-6-18-8/h4-6H,3H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZYKUVTNVSARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN=C1C)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199694
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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